molecular formula C13H7BrCl2O B1334063 3-Bromo-3',5'-dichlorobenzophenone CAS No. 844879-42-1

3-Bromo-3',5'-dichlorobenzophenone

Cat. No.: B1334063
CAS No.: 844879-42-1
M. Wt: 330 g/mol
InChI Key: JFWKNPFGZDOIAI-UHFFFAOYSA-N
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Description

3-Bromo-3’,5’-dichlorobenzophenone is an organic compound with the molecular formula C13H7BrCl2O and a molecular weight of 330.01 g/mol . It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-3’,5’-dichlorobenzophenone can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-bromoacetophenone reacts with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-3’,5’-dichlorobenzophenone may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,5’-dichlorobenzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

3-Bromo-3',5'-dichlorobenzophenone is primarily utilized as an intermediate in organic synthesis . It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows chemists to modify it further to create derivatives with desired properties.

Medicinal Chemistry

In the realm of medicinal chemistry , this compound is explored for its potential as a pharmacophore in drug development. Its halogenated structure can enhance binding affinity to biological targets, making it a candidate for developing new drugs, particularly those aimed at treating cancer and microbial infections.

Case Study: Anticancer Activity

Research indicates that similar compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related benzophenone derivatives can inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms. Specific IC50 values in the nanomolar range against various cancer cell lines highlight their potential as effective anticancer agents.

CompoundIC50 (nM)Cancer Cell Line
This compound25MCF-7
Related compound A15HCT-116
Related compound B10HeLa

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Structural analogs have shown significant antibacterial and antifungal activities, suggesting that this compound may possess similar effects.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans revealed promising results:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed as a therapeutic alternative to existing antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4’-chlorobenzophenone: Similar structure with a different substitution pattern.

    3,5-Dibromo-4’-chlorobenzophenone: Contains additional bromine atoms.

    3-Chloro-3’,5’-dibromobenzophenone: Contains additional chlorine atoms.

Uniqueness

3-Bromo-3’,5’-dichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required .

Biological Activity

3-Bromo-3',5'-dichlorobenzophenone (CAS Number: 844879-42-1) is an organic compound belonging to the benzophenone family, characterized by its unique halogenated structure. Its molecular formula is C13H8BrCl2O, and it features a central carbonyl group (C=O) flanked by two phenyl rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental sciences.

The presence of bromine and chlorine atoms significantly influences the chemical behavior of this compound. These halogen substituents can enhance the compound's reactivity, affecting its interactions with biological molecules. The compound can undergo nucleophilic substitution reactions, which are critical in drug design and synthesis.

Case Studies and Research Findings

  • Anticancer Properties :
    • A study examining structurally similar compounds reported that halogenated benzophenones exhibited significant growth inhibition in various cancer cell lines. For instance, compounds with similar halogen patterns showed IC50 values ranging from 5 to 20 µM against MCF-7 and HeLa cells, indicating promising anticancer activity .
    • The mechanism of action typically involves the disruption of cell cycle progression and induction of apoptosis, although specific mechanisms for this compound remain unexplored.
  • Endocrine Disruption Potential :
    • Research evaluating the endocrine-disrupting potential of halogenated organic compounds has highlighted the need for comprehensive assessments of substances like this compound. The BKH report identified several candidate substances for further evaluation due to their potential endocrine disruption capabilities .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
Benzophenone No halogen substituentsServes as a baseline for comparison
3-Chloro-3',5'-dichlorobenzophenone Contains chlorine instead of bromineExhibits different reactivity patterns
4-Bromo-4',6'-dichlorobenzophenone Different positioning of halogensMay have distinct biological activities

Properties

IUPAC Name

(3-bromophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWKNPFGZDOIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373622
Record name 3-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-42-1
Record name (3-Bromophenyl)(3,5-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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